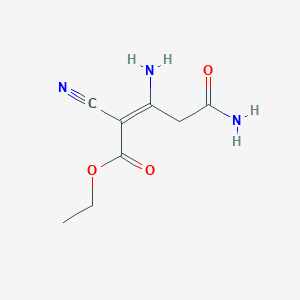
Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate typically involves the reaction of cyanoacetamide with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反応の分析
Types of Reactions: Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and amides.
Reduction: Reduction reactions typically result in the formation of amines and alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
科学的研究の応用
Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biological processes.
類似化合物との比較
Cyanoacetamide
Ethyl acetoacetate
Ethyl cyanoacetate
生物活性
Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The presence of both amino and cyano groups allows for diverse interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, impacting cell proliferation and survival.
- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved induction of apoptosis through the activation of caspase pathways and modulation of osteopontin levels .
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. These compounds have been evaluated using quantitative structure–activity relationship (QSAR) models to predict their efficacy against bacterial strains .
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In vivo studies involving the sodium salt form of this compound demonstrated significant reduction in tumor volume in Ehrlich ascites carcinoma (EAC) models. The treatment resulted in increased expression of apoptotic markers such as caspase 3 and decreased levels of osteopontin, indicating a robust anticancer effect .
Case Study 2: Antimicrobial Screening
A comprehensive screening of related compounds revealed that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria. This study utilized both in vitro assays and computational modeling to assess the effectiveness and predict possible mechanisms .
特性
IUPAC Name |
ethyl (E)-3,5-diamino-2-cyano-5-oxopent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDMGZNIZKUMU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CC(=O)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CC(=O)N)/N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













